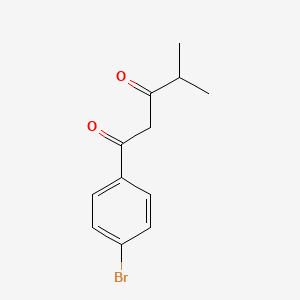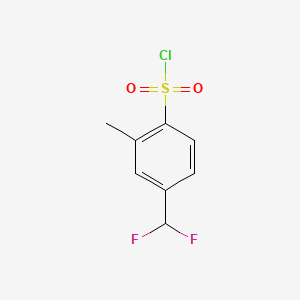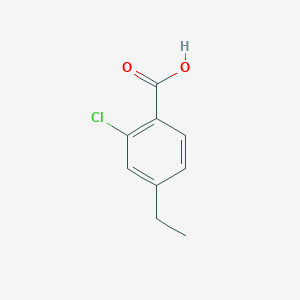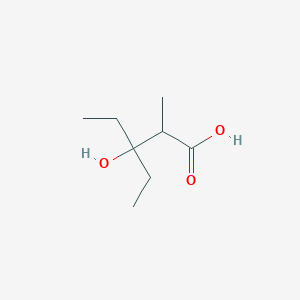
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is an organic compound with the molecular formula C11H14BrClO It is a derivative of benzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-propoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The propoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a propoxyethyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1-propoxyethyl)-3-chlorobenzene.
Oxidation: Formation of 1-(2-bromo-1-oxoethyl)-3-chlorobenzene.
Reduction: Formation of 1-(2-propoxyethyl)-3-chlorobenzene.
科学的研究の応用
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The propoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets.
類似化合物との比較
Similar Compounds
- 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene
- 1-(2-Bromo-1-propoxyethyl)-3-methylbenzene
Uniqueness
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene is unique due to the presence of both a bromine atom and a chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. The specific positioning of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other similar compounds.
特性
分子式 |
C11H14BrClO |
|---|---|
分子量 |
277.58 g/mol |
IUPAC名 |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3 |
InChIキー |
BHYMDDIZQTUTJR-UHFFFAOYSA-N |
正規SMILES |
CCCOC(CBr)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
![5-Bromo-3-{[3-chloro-5-(trifluoromethyl)phenyl]methoxy}pyridine-2-carbaldehyde](/img/structure/B13619672.png)




